molecular formula C11H7ClN2OS2 B12436888 4-Chloro-3-oxo-2-(4-thien-2-yl-1,3-thiazol-2-yl)butanenitrile CAS No. 885461-38-1

4-Chloro-3-oxo-2-(4-thien-2-yl-1,3-thiazol-2-yl)butanenitrile

Cat. No.: B12436888
CAS No.: 885461-38-1
M. Wt: 282.8 g/mol
InChI Key: CPMRGZMLKDGEQO-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile is a complex organic compound with the molecular formula C11H7ClN2OS2 This compound is characterized by the presence of a thiophene ring and a thiazole ring, both of which are heterocyclic structures containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with a thiophene derivative and a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 4-chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and thiazole rings. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile is unique due to the combination of its thiophene and thiazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

885461-38-1

Molecular Formula

C11H7ClN2OS2

Molecular Weight

282.8 g/mol

IUPAC Name

4-chloro-3-oxo-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanenitrile

InChI

InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6-7H,4H2

InChI Key

CPMRGZMLKDGEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(C#N)C(=O)CCl

Origin of Product

United States

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